Silver protein

Description

Properties

CAS No. |

9008-42-8 |

|---|---|

Molecular Formula |

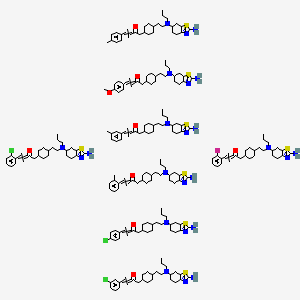

C228H316Cl3FN24O9S8 |

Molecular Weight |

3919 g/mol |

IUPAC Name |

1-[4-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]cyclohexyl]-4-(2-chlorophenyl)but-3-en-2-one;1-[4-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]cyclohexyl]-4-(3-chlorophenyl)but-3-en-2-one;1-[4-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]cyclohexyl]-4-(4-chlorophenyl)but-3-en-2-one;1-[4-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]cyclohexyl]-4-(2-fluorophenyl)but-3-en-2-one;1-[4-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]cyclohexyl]-4-(4-methoxyphenyl)but-3-en-2-one;1-[4-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]cyclohexyl]-4-(2-methylphenyl)but-3-en-2-one;1-[4-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]cyclohexyl]-4-(3-methylphenyl)but-3-en-2-one;1-[4-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]cyclohexyl]-4-(4-methylphenyl)but-3-en-2-one |

InChI |

InChI=1S/C29H41N3O2S.3C29H41N3OS.3C28H38ClN3OS.C28H38FN3OS/c1-3-17-32(24-11-15-27-28(20-24)35-29(30)31-27)18-16-22-4-6-23(7-5-22)19-25(33)12-8-21-9-13-26(34-2)14-10-21;1-3-17-32(25-13-15-27-28(20-25)34-29(30)31-27)18-16-23-8-10-24(11-9-23)19-26(33)14-12-22-6-4-21(2)5-7-22;1-3-16-32(25-12-14-27-28(20-25)34-29(30)31-27)17-15-22-7-9-24(10-8-22)19-26(33)13-11-23-6-4-5-21(2)18-23;1-3-17-32(25-13-15-27-28(20-25)34-29(30)31-27)18-16-22-8-10-23(11-9-22)19-26(33)14-12-24-7-5-4-6-21(24)2;1-2-16-32(24-12-14-26-27(19-24)34-28(30)31-26)17-15-21-3-5-22(6-4-21)18-25(33)13-9-20-7-10-23(29)11-8-20;1-2-15-32(24-11-13-26-27(19-24)34-28(30)31-26)16-14-20-6-8-22(9-7-20)18-25(33)12-10-21-4-3-5-23(29)17-21;2*1-2-16-32(23-12-14-26-27(19-23)34-28(30)31-26)17-15-20-7-9-21(10-8-20)18-24(33)13-11-22-5-3-4-6-25(22)29/h8-10,12-14,22-24H,3-7,11,15-20H2,1-2H3,(H2,30,31);4-7,12,14,23-25H,3,8-11,13,15-20H2,1-2H3,(H2,30,31);4-6,11,13,18,22,24-25H,3,7-10,12,14-17,19-20H2,1-2H3,(H2,30,31);4-7,12,14,22-23,25H,3,8-11,13,15-20H2,1-2H3,(H2,30,31);7-11,13,21-22,24H,2-6,12,14-19H2,1H3,(H2,30,31);3-5,10,12,17,20,22,24H,2,6-9,11,13-16,18-19H2,1H3,(H2,30,31);2*3-6,11,13,20-21,23H,2,7-10,12,14-19H2,1H3,(H2,30,31) |

InChI Key |

XPWQELRNNHACHW-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCC1CCC(CC1)CC(=O)C=CC2=CC=C(C=C2)C)C3CCC4=C(C3)SC(=N4)N.CCCN(CCC1CCC(CC1)CC(=O)C=CC2=CC=C(C=C2)OC)C3CCC4=C(C3)SC(=N4)N.CCCN(CCC1CCC(CC1)CC(=O)C=CC2=CC=C(C=C2)Cl)C3CCC4=C(C3)SC(=N4)N.CCCN(CCC1CCC(CC1)CC(=O)C=CC2=CC(=CC=C2)Cl)C3CCC4=C(C3)SC(=N4)N.CCCN(CCC1CCC(CC1)CC(=O)C=CC2=CC=CC(=C2)C)C3CCC4=C(C3)SC(=N4)N.CCCN(CCC1CCC(CC1)CC(=O)C=CC2=CC=CC=C2C)C3CCC4=C(C3)SC(=N4)N.CCCN(CCC1CCC(CC1)CC(=O)C=CC2=CC=CC=C2F)C3CCC4=C(C3)SC(=N4)N.CCCN(CCC1CCC(CC1)CC(=O)C=CC2=CC=CC=C2Cl)C3CCC4=C(C3)SC(=N4)N |

physical_description |

Mild form: Brown, dark brown, or almost black solid; Strong form: Pale yellowish-orange to brownish-black solid; Both forms are odorless, somewhat hygroscopic, and soluble in water; [Merck Index] Pale yellow or brown odorless powder; [Alfa Aesar MSDS] |

Origin of Product |

United States |

Synthetic Methodologies for Silver Protein Compounds

Chemical Reduction Approaches in Silver-Protein Synthesis

Chemical reduction stands as a cornerstone for the synthesis of silver-protein nanoparticles. This approach involves the reduction of silver ions (Ag⁺) to metallic silver (Ag⁰) using chemical reducing agents. The presence of proteins is critical in these methods, not just as a component of the final product, but often as a key player in the synthesis process itself, primarily by preventing the agglomeration of the newly formed nanoparticles. nih.govnih.gov

Aqueous Phase Synthesis with Protein as Stabilizer or Reducing Agent

In aqueous phase synthesis, the reaction is carried out in a water-based medium. Typically, a silver salt, such as silver nitrate (B79036) (AgNO₃), is dissolved in water, followed by the introduction of a reducing agent. Common reducing agents include sodium borohydride (B1222165) (NaBH₄) and sodium citrate. nih.govuii.ac.id The reduction of Ag⁺ ions leads to the formation of silver atoms, which then nucleate and grow into nanoparticles. uii.ac.id

The pivotal role of proteins in this process is to act as stabilizing or capping agents. nih.govuii.ac.id Proteins, such as bovine serum albumin (BSA) and lysozyme, can adsorb onto the surface of the nanoparticles, providing steric and electrostatic stabilization. nih.govjscimedcentral.com This protein corona prevents the nanoparticles from aggregating, which would otherwise lead to precipitation and loss of their unique nanoscale properties. nih.govacs.org The functional groups on the protein surface, such as amino and carboxyl groups, can interact with the silver nanoparticles. mdpi.com In some instances, the amino acid residues within the protein, like tryptophan, can also contribute to the reduction of silver ions, meaning the protein can act as both a reducing and stabilizing agent. nih.gov

The conditions of the aqueous synthesis, including pH, temperature, and the concentration of reactants, significantly influence the size and shape of the resulting silver-protein nanoparticles. acs.org For example, alkaline conditions are often favored as they can enhance the reduction of silver ions. acs.org

Table 1: Examples of Aqueous Phase Synthesis of Silver-Protein Nanoparticles

| Protein/Stabilizer | Reducing Agent | Silver Precursor | Resulting NP Size | Reference |

|---|---|---|---|---|

| Bovine Serum Albumin (BSA) | Sodium Borohydride | Silver Nitrate | ~24 nm | nih.gov |

| Lysozyme | Sodium Borohydride | Silver Nitrate | Not Specified | nih.gov |

Polyol-Mediated Synthesis with Protein Integration

The polyol process is another widely used chemical reduction method where a polyol, such as ethylene (B1197577) glycol (EG) or glycerol, serves as both the solvent and the reducing agent. nih.govmdpi.com The reaction is typically carried out at elevated temperatures, which facilitates the reduction of the silver precursor. nih.gov

In the context of silver-protein compounds, proteins are integrated into the polyol synthesis to act as capping agents, controlling the growth and preventing the aggregation of the silver nanoparticles. nih.gov Often, a polymer like polyvinylpyrrolidone (B124986) (PVP) is also used in conjunction with the protein to further control the nanoparticle morphology. nih.govacs.org The combination of the polyol, the protein, and sometimes an additional capping agent allows for fine-tuning of the nanoparticle size and shape, leading to the formation of structures like nanocubes and nanowires. nih.gov The mechanism involves the preferential adsorption of the capping agents onto specific crystal facets of the growing silver nanoparticles, directing their growth in a particular manner. acs.org

Table 2: Key Parameters in Polyol Synthesis of Silver Nanoparticles

| Parameter | Influence on Synthesis | Reference |

|---|---|---|

| Temperature | Affects reaction rate and final particle size/shape | acs.org |

| Precursor Concentration | Influences nucleation and growth kinetics | acs.org |

| Capping Agent (Protein/PVP) | Controls particle size, shape, and stability | nih.govacs.org |

Green Synthesis Strategies for Silver-Protein Architectures

Green synthesis methodologies offer an environmentally friendly alternative to traditional chemical methods by utilizing biological entities to mediate the synthesis of silver-protein compounds. These approaches are often simpler, cost-effective, and avoid the use of harsh chemicals. nih.gov

Microbial-Assisted Protein-Templated Silver Synthesis

Microorganisms such as bacteria and fungi are increasingly being explored as "bio-factories" for the synthesis of silver nanoparticles. nih.govfrontiersin.org This process can occur either intracellularly or extracellularly.

In intracellular synthesis , silver ions are transported into the microbial cell where they are reduced by cellular components, including enzymes like nitrate reductase and other proteins. mdpi.comfrontiersin.org The resulting nanoparticles accumulate within the cell's cytoplasm or periplasmic space. nih.gov The proteins within the cell not only reduce the silver ions but also cap the newly formed nanoparticles, stabilizing them. mdpi.com

In extracellular synthesis , the microorganisms secrete enzymes and proteins into the surrounding medium. nih.gov These biomolecules then reduce the silver ions present in the medium to form stable, protein-capped silver nanoparticles outside the cell. nih.govmdpi.com This method is often preferred as it simplifies the downstream processing and extraction of the nanoparticles. nih.gov Fungi, in particular, are known to secrete large quantities of proteins, making them efficient candidates for extracellular synthesis. nih.gov

Table 3: Microorganisms Used in Silver-Protein Synthesis

| Microorganism | Synthesis Type | Key Proteins/Enzymes | Resulting NP Size | Reference |

|---|---|---|---|---|

| Bacillus licheniformis | Extracellular | Nitrate Reductase | Not Specified | frontiersin.org |

| Escherichia coli | Intracellular/Extracellular | Nitrate Reductase, other proteins | ~5-25 nm | mdpi.comjwent.net |

| Aspergillus fumigatus | Extracellular | Secreted proteins | Not Specified | primescholars.com |

Plant Extract-Mediated Protein-Encapsulated Silver Production

The use of plant extracts for synthesizing silver nanoparticles is a rapidly growing area of green chemistry. nih.gov Plant extracts are rich in a variety of biomolecules, including proteins, flavonoids, terpenoids, and polyphenols, which can collectively act as reducing and stabilizing agents. nih.govnih.gov

The general mechanism involves mixing an aqueous solution of a silver salt with the plant extract. nih.gov The phytochemicals in the extract, including proteins, reduce the silver ions to silver atoms, which then nucleate to form nanoparticles. nih.gov The proteins and other biomolecules present in the extract simultaneously cap the nanoparticles, preventing their aggregation and providing stability. nih.gov The specific composition of the plant extract, which varies between plant species and even different parts of the same plant, influences the characteristics of the synthesized nanoparticles. researchgate.net

Direct Protein-Based Bioreduction Techniques

In this approach, specific, purified proteins are used directly to both reduce silver ions and stabilize the resulting nanoparticles. nih.gov This method offers a high degree of control over the synthesis process. Proteins like sericin, a biowaste product from the silk industry, have been successfully used for this purpose. dovepress.com The amino acid residues within the protein structure, such as tyrosine, tryptophan, cysteine, and aspartic acid, are believed to be responsible for the reduction of Ag⁺ to Ag⁰. mdpi.comnih.gov The protein then forms a natural capping layer around the nanoparticle, imparting stability. nih.gov Bovine serum albumin (BSA) is another well-studied protein that can facilitate the synthesis of stable silver nanoparticles, forming a "soft corona" around them. nih.gov

This direct bioreduction technique highlights the dual functionality of proteins as both the reducing and stabilizing agent, simplifying the synthesis process and resulting in a biocompatible silver-protein composite. nih.gov

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| Silver nitrate |

| Sodium borohydride |

| Sodium citrate |

| Bovine serum albumin |

| Lysozyme |

| Gabapentin |

| Ethylene glycol |

| Glycerol |

| Polyvinylpyrrolidone |

| Sericin |

| Tryptophan |

| Tyrosine |

| Cysteine |

Control over Size and Morphology through Protein-Mediated Synthesis

A significant advantage of protein-mediated synthesis is the ability to exert stringent control over the size and morphology (shape) of the resulting silver nanoparticles. nih.govresearchgate.net This control is achieved by carefully adjusting various reaction parameters, which influences the nucleation and growth kinetics of the nanoparticles. nih.gov

Influence of Reaction Parameters:

Protein Type and Concentration: Different proteins possess unique sequences and structures, providing different functional groups for reduction and stabilization. researchgate.net The type of protein selected can directly influence the shape of the nanoparticles. For instance, studies have shown that the amount of accessible lysine (B10760008) groups in a protein can be a determining factor in the anisotropic (non-spherical) formation of nanoparticles. researchgate.netacs.org Doubling the concentration of a protein-polymer matrix can lead to more nucleation sites and restricted growth, resulting in smaller, more stable nanoparticles. nih.gov

pH: The pH of the reaction medium is a critical factor. Changes in pH can alter the charge of the protein's functional groups, affecting their ability to reduce silver ions and bind to the nanoparticle surface. researchgate.net For example, synthesis using whey protein was found to be effective only in an alkaline environment (pH 10). researchgate.net At higher pH, the reduction potential of carboxyl groups can increase, leading to the formation of small, consistent-sized particles. researchgate.net

Temperature: Temperature affects the reaction rate. While some protein-mediated syntheses can occur at room temperature, adjusting the temperature can influence the size of the nanoparticles. nih.gov For example, one study using a chemical reduction method noted that a reaction temperature of 100°C resulted in AgNPs with a size of 17 ± 2 nm. nih.gov

Precursor Concentration: The concentration of the silver salt precursor (e.g., AgNO₃) also plays a role. An increase in the silver ion concentration relative to the available protein functional groups can lead to the formation of larger nanoparticles. frontiersin.org Research using the fungus Aspergillus oryzae demonstrated that as the AgNO₃ concentration increased from 1 mM to 10 mM, the nanoparticle size grew from approximately 7-17 nm to 45-62 nm. frontiersin.org

The following tables summarize research findings on the control of nanoparticle characteristics through protein-mediated synthesis.

| Protein Source | Key Findings | Resulting Particle Size (nm) | Zeta Potential (mV) | Reference |

|---|---|---|---|---|

| Sericin (from silk biowaste) | Sericin acts as an effective reducing and capping agent. | 82.77 (mean) | -30.8 | nih.gov |

| Whey Protein | Synthesis was only possible in an alkaline environment (pH 10). | 4.5 - 9.0 | Not specified | researchgate.net |

| Casein (from milk) | Produces bio-tolerable and highly stable nanoparticles without an additional reducing agent. | Not specified | Not specified | researchgate.net |

| Bovine Serum Albumin (BSA) | Used as a shape-directing agent in combination with other polymers. | 70.26 | -28.7 | nih.gov |

| Parameter Varied | Conditions | Resulting Particle Size (nm) | Reference |

|---|---|---|---|

| AgNO₃ Concentration (using Aspergillus oryzae) | 1 - 8 mM | 7.22 - 17.06 | frontiersin.org |

| 9 - 10 mM | 45.93 - 62.12 | ||

| Ammonia Concentration (using saccharides as reducing agent) | 0.005 M | 57 (average) | nih.gov |

| Increase from 0.005 M to 0.2 M | Increased particle size and polydispersity |

Advanced Characterization of Silver Protein Interactions and Structures

Spectroscopic Analysis of Silver-Protein Complexes

Spectroscopic methods are powerful tools for probing the binding events and resulting structural alterations in proteins upon their interaction with silver nanoparticles (AgNPs). These techniques provide information on various aspects of the complex, from the electronic properties of the nanoparticles to the conformational state of the protein.

UV-Visible spectroscopy is a fundamental technique for characterizing the formation and stability of silver nanoparticles and their conjugates with proteins. The collective oscillation of free electrons on the surface of AgNPs, known as Localized Surface Plasmon Resonance (LSPR), results in a strong absorption band in the visible region, typically between 390 and 450 nm. uobaghdad.edu.iqjbiochemtech.comscirp.org The position, shape, and intensity of this LSPR band are highly sensitive to the size, shape, aggregation state of the nanoparticles, and the dielectric constant of the surrounding medium. uobaghdad.edu.iq

When proteins bind to the surface of AgNPs, they alter the local refractive index, leading to a shift in the LSPR peak. This shift can be used to monitor the binding process and determine the binding affinity between the silver nanoparticles and the protein. For instance, in a study involving human serum albumin (HSA) and citrate-coated silver nanoparticles, UV-visible spectroscopy was employed to monitor the interaction. The binding of HSA to the AgNPs resulted in a measurable change in the LSPR, allowing for the quantitative analysis of the binding kinetics and thermodynamics. rsc.org

The following table summarizes typical LSPR shifts observed upon protein binding to silver nanoparticles in different studies.

| Protein | Initial LSPR (nm) | LSPR after Protein Binding (nm) | LSPR Shift (nm) | Reference |

| Human Serum Albumin (HSA) | 400 | 408 | +8 | rsc.org |

| Bovine Serum Albumin (BSA) | 410 | 415 | +5 | |

| Lysozyme | 405 | 412 | +7 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Fluorescence spectroscopy is a highly sensitive technique for investigating protein conformational changes and binding interactions. nih.gov Proteins containing intrinsic fluorophores, such as tryptophan and tyrosine residues, exhibit fluorescence that is sensitive to their local environment. The interaction of proteins with silver nanoparticles can lead to changes in the fluorescence intensity and emission maximum wavelength, providing insights into the binding mechanism and its effect on protein conformation. nih.gov

One of the key phenomena observed is fluorescence quenching, which is the decrease in fluorescence intensity due to interactions with a quencher molecule, in this case, the silver nanoparticles. nih.govresearchgate.net Quenching can occur through two primary mechanisms: dynamic (collisional) quenching and static quenching, where a non-fluorescent complex is formed. nih.govresearchgate.net The nature of the quenching can be elucidated by analyzing the fluorescence data using the Stern-Volmer equation. nih.gov Studies have shown that the quenching of tryptophan fluorescence in proteins upon binding to AgNPs is often a result of static quenching, indicating the formation of a stable ground-state complex. researchgate.net This quenching can also provide information about the accessibility of the fluorophores, revealing whether they are buried within the protein core or exposed on the surface. researchgate.net

Changes in the emission wavelength can also indicate alterations in the protein's tertiary structure. A blue shift (shift to a shorter wavelength) in the emission maximum suggests that the fluorophore has moved to a more hydrophobic environment, while a red shift (shift to a longer wavelength) indicates exposure to a more polar environment. nih.gov

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure of proteins. springernature.commtoz-biolabs.com It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as proteins. The characteristic CD spectra of α-helices, β-sheets, and random coils allow for the quantitative estimation of the secondary structural content of a protein. nih.govnih.gov

Upon interaction with silver nanoparticles, proteins can undergo conformational changes that alter their secondary structure. CD spectroscopy can detect these changes, providing valuable information on the impact of nanoparticle binding on protein folding and stability. For example, a decrease in the α-helical content and an increase in the β-sheet or random coil content might indicate partial unfolding or misfolding of the protein upon adsorption to the nanoparticle surface. rsc.org In a study of human serum albumin interacting with silver nanoparticles, CD spectroscopy was used to confirm that the protein maintained a significant portion of its α-helical structure, suggesting that the binding did not cause drastic unfolding. rsc.org

The table below presents hypothetical changes in the secondary structure of a protein upon interaction with silver nanoparticles, as could be determined by CD spectroscopy.

| Secondary Structure | Native Protein (%) | Protein-AgNP Complex (%) | Change (%) |

| α-Helix | 65 | 58 | -7 |

| β-Sheet | 15 | 18 | +3 |

| Random Coil | 20 | 24 | +4 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups involved in the interaction between proteins and silver nanoparticles. mdpi.comnih.gov The vibrational frequencies of chemical bonds within a protein, particularly the amide I (C=O stretching) and amide II (N-H bending and C-N stretching) bands, are sensitive to the protein's secondary structure and the binding of ligands. mdpi.com

When a protein binds to a silver surface, changes in the position and intensity of these amide bands can be observed. mdpi.com These changes indicate that the peptide backbone is involved in the interaction. For example, a shift in the amide I band can suggest alterations in the secondary structure of the protein upon binding. mdpi.com Furthermore, FTIR can help identify the specific amino acid side chains that act as capping and stabilizing agents for the nanoparticles by observing changes in the vibrational bands corresponding to groups like carboxylates (-COO⁻), amines (-NH₂), and thiols (-SH). researchgate.netresearchgate.net The presence of bands corresponding to these functional groups on the surface of the nanoparticles confirms their role in the binding and stabilization process. mdpi.com

Microscopic and Imaging Techniques for Silver-Protein Morphologies

Microscopic techniques are essential for visualizing the size, shape, and distribution of silver nanoparticles and their complexes with proteins. These methods provide direct evidence of the physical characteristics of the nanocomposites.

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that is widely used to determine the size, morphology, and dispersion of nanoparticles. researchgate.netnih.gov By passing a beam of electrons through a thin sample, TEM can generate images with resolutions down to the atomic level.

In the context of silver-protein complexes, TEM is invaluable for characterizing the silver nanoparticles before and after their interaction with proteins. It can reveal whether the nanoparticles are monodispersed or aggregated and whether they are spherical, rod-shaped, or have other morphologies. researchgate.netdovepress.com When proteins are used to synthesize or stabilize silver nanoparticles, TEM images can show a protein corona surrounding the nanoparticles, providing visual confirmation of the interaction. nih.gov The size distribution of the nanoparticles can be statistically analyzed from TEM images, which is crucial as the biological and optical properties of nanoparticles are often size-dependent. nih.gov For instance, TEM analysis can confirm that the presence of a protein capping agent leads to the formation of smaller, more uniform nanoparticles compared to those synthesized without a stabilizing agent. researchgate.net

The following table provides representative data on nanoparticle size distribution obtained from TEM analysis.

| Sample | Mean Diameter (nm) | Standard Deviation (nm) | Morphology |

| Silver Nanoparticles (uncapped) | 45.2 | 12.5 | Aggregated |

| Silver Nanoparticles (BSA-capped) | 15.8 | 3.2 | Spherical |

| Silver Nanoparticles (Lysozyme-capped) | 20.1 | 4.1 | Spherical |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Atomic Force Microscopy (AFM) for Surface Topography and Interaction Visualization

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of a material's surface. azooptics.com This method is particularly well-suited for characterizing silver-protein interactions because it can be performed in both air and liquid environments, allowing for the study of biological samples in their near-native state. nih.govmdpi.com The fundamental principle of AFM involves scanning a sharp tip, located at the end of a flexible cantilever, across a sample surface. azooptics.comyoutube.com As the tip interacts with the surface, forces such as van der Waals, electrostatic, and mechanical contact forces cause the cantilever to deflect. A laser beam focused on the back of the cantilever measures this deflection, which is then used to generate a detailed 3D topographical map of the surface. azooptics.comyoutube.com

In the context of silver-protein systems, AFM provides valuable insights into the morphology and structure of the resulting complexes. nih.gov It can visualize how proteins adsorb onto silver surfaces, revealing details about their distribution, aggregation, and the conformational changes that may occur upon binding. For instance, AFM has been used to image silver islands on a silicon substrate, revealing their shape and surface features with nanoscale resolution. youtube.com This capability is crucial for understanding how the surface characteristics of silver materials influence their interaction with proteins.

The primary outputs of an AFM analysis are topography images, which provide quantitative data on surface features such as height, width, and roughness. azooptics.com These images can highlight defects, differentiate between crystalline and amorphous regions, and provide information on the modes of growth and nucleation of silver-protein structures. azooptics.com

Scanning Electron Microscopy (SEM) for Architectural Insights

Scanning Electron Microscopy (SEM) is another powerful technique for visualizing the architecture of silver-protein complexes. silver-colloids.comnih.gov Unlike AFM, which uses a physical probe, SEM utilizes a focused beam of high-energy electrons to scan the sample's surface. silver-colloids.comnih.gov The interactions between the electrons and the atoms in the sample produce various signals that contain information about the surface topography, composition, and other properties. silver-colloids.comnih.gov

SEM is particularly useful for examining the external morphology and texture of silver-protein aggregates and nanoparticles. nih.gov It can provide high-resolution images that reveal the size, shape, and distribution of these structures. silver-colloids.comnih.govwjpls.org For example, SEM has been used to visualize silver particles in silver protein products, showing a range of particle sizes from approximately 200 nanometers to over 1000 nanometers. silver-colloids.com This information is critical for understanding the physical characteristics of these complex materials.

The sample preparation for SEM typically involves fixing, dehydrating, and coating the sample with a conductive material, such as a gold/palladium alloy, to prevent the accumulation of static charge on the surface. wjpls.org While traditional SEM requires samples to be in a high-vacuum environment, which can alter or damage sensitive biological materials, Environmental Scanning Electron Microscopy (ESEM) allows for the examination of samples in their natural, unaltered state, including wet or volatile samples. azom.com This capability is particularly advantageous for studying silver-protein interactions in more physiologically relevant conditions. azom.com

Electrophoretic and Chromatographic Characterization of Silver-Protein Systems

SDS-PAGE and 2D Electrophoresis for Protein Separation and Silver Staining

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and two-dimensional (2D) electrophoresis are fundamental techniques for separating complex protein mixtures. Following separation, proteins are visualized using various staining methods, with silver staining being one of the most sensitive. sigmaaldrich.cncreative-proteomics.com Silver staining can be 10 to 100 times more sensitive than traditional Coomassie Brilliant Blue staining, capable of detecting protein quantities in the low nanogram range. sigmaaldrich.cncreative-proteomics.comarxiv.org

The principle of silver staining involves the binding of silver ions to proteins, followed by a reduction to metallic silver, which forms a visible, often brown-black, precipitate at the location of the protein bands. creative-proteomics.comyoutube.com The process typically includes four main steps: fixation, sensitization, silver impregnation, and image development. arxiv.org The fixation step precipitates proteins within the gel and removes interfering compounds. arxiv.org Sensitization, often using agents like glutaraldehyde (B144438), enhances the subsequent image formation by providing additional binding sites for silver. arxiv.orgkendricklabs.com The gel is then incubated with a silver nitrate (B79036) solution, followed by a developing solution that reduces the silver ions. creative-proteomics.comarxiv.org

While highly sensitive, silver staining can be semi-quantitative as the linear range of stain density versus protein amount varies between different proteins. kendricklabs.com It is also important to note that some proteins that are detectable with Coomassie blue may not stain well with silver. kendricklabs.com

Mass Spectrometry (MS) Compatibility and Analysis of Silver-Protein Adducts

Mass spectrometry (MS) is a powerful analytical technique used to identify and characterize proteins. However, some silver staining protocols, particularly those using glutaraldehyde, can interfere with subsequent MS analysis due to protein cross-linking. sigmaaldrich.cncreative-proteomics.comkendricklabs.com To overcome this, MS-compatible silver staining methods have been developed that avoid such cross-linking agents. sigmaaldrich.cnkendricklabs.com

Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common MS techniques used in proteomics. mdpi.com In the context of silver-protein interactions, MS can be used to study the formation of silver-protein adducts. acs.org Silver(I) ions can form complexes with peptides and proteins, and these complexes can be introduced into the gas phase via electrospray for MS analysis. acs.org The abundance of silver-containing ions can increase with the length of the peptide, particularly for those containing methionine residues. acs.org

Tandem mass spectrometry (MS/MS) can be used to probe the structure of these silver-peptide complexes. acs.orgnih.gov Collision-induced dissociation of these complexes yields a variety of product ions that contain silver, providing information about the binding sites of the silver ion on the peptide backbone. acs.org

Dynamic Light Scattering (DLS) for Hydrodynamic Diameter and Aggregation State

Dynamic Light Scattering (DLS) is a non-destructive technique used to determine the size distribution of particles and molecules in a solution. unchainedlabs.com It works by measuring the fluctuations in the intensity of scattered light caused by the Brownian motion of particles. unchainedlabs.com Smaller particles move more rapidly, causing faster fluctuations in the scattered light, while larger particles move more slowly, resulting in slower fluctuations. unchainedlabs.com By analyzing these fluctuations, DLS can determine the hydrodynamic diameter of the particles. unchainedlabs.com

DLS is a valuable tool for characterizing the size and aggregation state of silver-protein complexes and silver nanoparticles. unchainedlabs.comresearchgate.net It can provide quick, label-free insights into the average size and size distribution of these particles in solution. unchainedlabs.com For example, DLS has been used to determine the hydrodynamic size of silver nanoparticles synthesized using plant extracts, with measurements showing sizes around 127 nm and 128 nm in different studies. researchgate.net

This technique is particularly useful for monitoring protein aggregation, a critical concern in the stability of biopharmaceutical products. azonano.com DLS can detect the formation of aggregates at an early stage and can be used to study how different conditions, such as temperature or formulation, affect aggregation. azonano.com

Other Analytical Methods for Silver-Protein Characterization

Beyond the techniques detailed above, a variety of other analytical methods contribute to a comprehensive understanding of silver-protein systems.

UV-Visible Spectroscopy is often used to confirm the formation of silver nanoparticles. nih.govresearchgate.net The synthesis of silver nanoparticles is indicated by the appearance of a surface plasmon resonance (SPR) peak in the UV-Vis spectrum, typically between 425 and 480 nm. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy helps to identify the biomolecules bound to the surface of silver nanoparticles and can provide information about the functional groups involved in the interaction. researchgate.net

X-ray Diffraction (XRD) is used to determine the crystalline structure of silver nanoparticles. researchgate.net

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) provides a reliable and sensitive method for the quantitative analysis of total silver content in biological samples, which is crucial for biodistribution studies of silver nanoparticles. nih.gov

X-ray Diffraction (XRD) for Crystallinity

X-ray Diffraction (XRD) is a primary technique used to determine the crystalline nature of silver-protein complexes. The analysis of diffraction patterns reveals the atomic and molecular structure of a crystal, including the arrangement of atoms and the spacing between crystal planes.

In the context of silver-protein nanoparticles, XRD patterns typically show distinct diffraction peaks that correspond to the face-centered cubic (FCC) crystal structure of metallic silver. sphinxsai.comnih.govnepjol.inforesearchgate.net The presence of sharp, well-defined peaks indicates a high degree of crystallinity. sphinxsai.com The Miller indices (hkl) are used to label the specific lattice planes that cause the diffraction peaks. For FCC silver, the most commonly observed diffraction peaks correspond to the (111), (200), (220), (311), and (222) planes. sphinxsai.comnih.govnepjol.inforesearchgate.net The intensity of these peaks, particularly the prominent (111) reflection, is indicative of the high degree of crystallinity of the silver nanoparticles. sphinxsai.com

The average crystallite size of the silver nanoparticles can be calculated from the XRD data using the Debye-Scherrer equation, which relates the width of the diffraction peaks to the size of the crystallites. nih.govacs.org For instance, studies have reported average crystallite sizes of biosynthesized silver nanoparticles to be around 10.59 nm and 20.26 nm. sphinxsai.comnih.gov The XRD analysis thus confirms the successful synthesis of crystalline, face-centered cubic silver nanoparticles within the protein matrix. nih.gov

Table 1: Representative XRD Data for Silver-Protein Nanoparticles

| 2θ (degrees) | Miller Indices (hkl) | Crystal Plane | Crystal Structure | Reference |

|---|---|---|---|---|

| 38.06 | (111) | Face-Centered Cubic (FCC) | Polycrystalline | sphinxsai.com |

| 44.29 | (200) | Face-Centered Cubic (FCC) | Polycrystalline | nih.gov |

| 64.43 | (220) | Face-Centered Cubic (FCC) | Polycrystalline | sphinxsai.com |

| 77.33 | (311) | Face-Centered Cubic (FCC) | Polycrystalline | sphinxsai.com |

| 81.38 | (222) | Face-Centered Cubic (FCC) | Polycrystalline | sphinxsai.com |

Zeta Potential Measurements for Surface Charge and Colloidal Stability

Zeta potential is a critical parameter for understanding the surface charge and predicting the stability of colloidal dispersions like silver-protein nanoparticles in an aqueous medium. nih.govnanocomposix.com It is the electric potential at the boundary of the slipping plane, which separates the thin layer of liquid attached to the particle from the bulk liquid. nanocomposix.com The magnitude of the zeta potential indicates the degree of electrostatic repulsion between adjacent, similarly charged particles in a dispersion. wyatt.com

A high zeta potential, either positive or negative (typically > +30 mV or < -30 mV), confers stability and resists aggregation, as the particles will repel each other. nih.govwyatt.comcd-bioparticles.comresearchgate.net Conversely, particles with low zeta potential values (between -10 mV and +10 mV) have a tendency to coagulate or flocculate due to insufficient repulsive forces to overcome van der Waals attractions. nanocomposix.comcd-bioparticles.com

Table 2: Zeta Potential Values and Colloidal Stability of Silver Nanoparticles under Various Conditions

| Sample Condition | Zeta Potential (mV) | Inferred Colloidal Stability | Reference |

|---|---|---|---|

| AgNPs stabilized by heterocyclic surfactants | +35 to +70 | Good to Excellent Stability | nih.gov |

| AgNPs synthesized with Cynara scolymus extract | -32.3 ± 0.8 | High Stability | nih.gov |

| Chemically synthesized AgNPs | -31.9 to -43.49 | Good Stability | powertechjournal.com |

| AgNPs with Ocimum gratissimum extract | -15.03 to -20.3 | Threshold of agglomeration | researchgate.net |

| AgNPs with Vernonia amygdalina extract | -23.41 to -27.23 | Approaching good stability | researchgate.net |

Thermal Gravimetric Analysis (TGA) for Compositional Stability

Thermal Gravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. creative-biostructure.comtainstruments.com This analysis provides valuable information about the thermal stability and composition of materials, including silver-protein composites. creative-biostructure.comxrfscientific.com By monitoring weight loss or gain, TGA can detail physical and chemical phenomena such as decomposition, dehydration, oxidation, and desorption. creative-biostructure.comtainstruments.com

This technique is crucial for evaluating how the interaction with silver affects the thermal properties of the protein and for quantifying the organic (protein) and inorganic (silver) content of the composite material. xrfscientific.com The analysis helps in understanding the compositional stability of the silver-protein structure under thermal stress. mdpi.comnih.gov

Table 3: TGA Data for Materials Related to Silver-Protein Complexes

| Material | Temperature Range (°C) | Observed Event | Mass Loss (%) | Reference |

|---|---|---|---|---|

| Silver Nanoparticles | ~130 | Evaporation of moisture/volatiles | 8.83 | researchgate.net |

| Silver Nanoparticles | ~195 | Start of phase transformation | - | researchgate.net |

| Untreated Ag/Cu powder | 170-175 | Onset of oxidation | (Weight Gain) | nih.gov |

| Drug A Monohydrate (Example) | Up to ~150 | Loss of water | 4.946 | tainstruments.com |

Mechanisms of Interaction Between Silver Species and Proteins

Molecular Recognition and Binding Sites in Silver-Protein Conjugates

Molecular recognition refers to the specific interaction between two or more molecules through noncovalent interactions. fiveable.mewikipedia.org In the context of silver-protein conjugates, this recognition is driven by a combination of forces and the presence of specific amino acid residues that act as binding sites. fiveable.mechalmers.se

The affinity of silver for proteins is largely dictated by the presence of specific amino acid residues that can act as coordination sites for silver ions (Ag+). researchgate.netmdpi.com According to hard-soft acid-base theory, the soft nature of Ag+ leads to a high affinity for soft bases, particularly sulfur-containing and aromatic amino acids. researchgate.net

Cysteine and Methionine: The sulfur-containing amino acids, cysteine (via its thiol group) and methionine, are primary binding sites for silver. researchgate.netresearchgate.net The thiol group of cysteine is a particularly strong binder and can form stable S-Ag bonds, even leading to the cleavage of existing disulfide bonds within a protein. researchgate.netnih.gov Methionine also shows a strong affinity for silver ions. researchgate.netmdpi.com

Histidine: The imidazole (B134444) ring of histidine is another key binding site for silver ions. researchgate.netmdpi.com The nitrogen atoms in the ring can coordinate with Ag+, and studies have shown that histidine is a crucial residue in silver-binding proteins like SilE, where motifs such as HXXM and MXXH are privileged binding sites. mdpi.com

Tryptophan: The indole (B1671886) ring of tryptophan residues can also interact with silver. researchgate.netacs.org This interaction can lead to fluorescence quenching and changes in the local environment of the tryptophan residue, indicating its involvement in the binding process. acs.orgresearchgate.net Studies on Bovine Serum Albumin (BSA) have shown that the indole moieties of tryptophan are responsible for complex formation with silver nanoparticles. researchgate.net

Other Residues: While less prominent, other amino acids like arginine, lysine (B10760008), asparagine, and glutamic acid have also been shown to have an affinity for Ag+ ions. researchgate.net

The following table summarizes the key amino acid residues involved in silver binding and the nature of their interaction.

| Amino Acid | Key Functional Group | Primary Interaction with Silver | References |

| Cysteine | Thiol (-SH) | Strong covalent-like S-Ag bond | researchgate.netnih.gov |

| Methionine | Thioether (-S-CH3) | Strong coordination | researchgate.netmdpi.com |

| Histidine | Imidazole Ring | Coordination with nitrogen atoms | researchgate.netmdpi.com |

| Tryptophan | Indole Ring | π-system interaction, electrostatic | acs.orgresearchgate.net |

| Arginine, Lysine | Guanidinium, Amino groups | Electrostatic interactions | researchgate.netresearchgate.net |

The binding of silver to proteins is not solely dependent on specific amino acid coordination but is also governed by a combination of physical forces. chalmers.se

Electrostatic Interactions: These forces are significant, especially in the initial attraction between charged silver species and charged patches on the protein surface. chalmers.seresearchgate.net For instance, the interaction between positively charged silver nanoparticles and negatively charged regions of a protein can promote adhesion. chalmers.se Thermodynamic studies have confirmed that electrostatic forces are often a key driving factor in the silver-protein interaction. researchgate.netresearchgate.net

Hydrophobic Interactions: These interactions play a crucial role in the stability of the silver-protein complex. chalmers.senih.gov The association of nonpolar regions on the protein surface with the silver nanoparticle surface, driven by the release of ordered water molecules, contributes favorably to the binding energy. rsc.orgroyalsocietypublishing.org The enrichment of proteins with higher hydrophobicity on the surface of silver nanoparticles highlights the importance of this force. rsc.org

When silver nanoparticles (AgNPs) are introduced into a biological fluid, proteins from the medium rapidly adsorb onto their surface, forming a layer known as the "protein corona". consensus.appbohrium.com This corona effectively gives the nanoparticle a new biological identity, which dictates its subsequent interactions with cells. consensus.appresearchgate.net

The formation of the corona is a dynamic process. Initially, highly abundant proteins may bind loosely to the nanoparticle surface. Over time, these can be displaced by proteins with a higher affinity for the silver surface, a phenomenon known as the Vroman effect. nih.gov The composition of this corona is influenced by various factors, including the physicochemical properties of the AgNPs (size, surface charge) and the biological environment (pH, temperature). rsc.orgconsensus.app The resulting protein corona is often highly selective and can be resistant to changes in the surrounding solution. rsc.org For example, studies have shown that proteins with a higher number of β-sheets and hydrophobic regions are often enriched in the corona of AgNPs. rsc.org This layer can stabilize the nanoparticles in suspension and modulate their biological activity. consensus.appnih.gov

Conformational and Structural Perturbations of Proteins by Silver Interaction

The binding of silver species to a protein can induce significant changes in its three-dimensional structure. acs.orgresearchgate.net These conformational perturbations can range from subtle local changes to large-scale unfolding, impacting the protein's function.

The interaction with silver can disrupt the delicate balance of forces that maintain a protein's native structure. acs.orgrsc.org

Secondary Structure: Circular Dichroism (CD) spectroscopy is a key technique used to monitor changes in protein secondary structure. Studies have shown that silver interaction can alter the relative amounts of α-helices and β-sheets. acs.orgrsc.org For example, the interaction of silver with hemoglobin resulted in a conversion of α-helices to β-sheets. acs.org In contrast, the binding of Ag+ to the intrinsically disordered protein SilE induced a conformational change, leading to the formation of an α-helical structure. oup.com

The table below provides examples of silver-induced structural changes in different proteins.

| Protein | Silver Species | Observed Secondary Structural Change | Observed Tertiary Structural Change | Analytical Technique(s) | References |

| Hemoglobin (Hb) | Silver (Ag) | α-helix to β-sheet conversion | Perturbation of the heme group, Trp residues in a more polar environment | UV-vis, Fluorescence, CD, FTIR | acs.org |

| Cytochrome c (Cyt c) | AgNPs | Alteration of α-helical content | Conformational change around Trp and Tyr residues | Fluorescence, CD | researchgate.net |

| Catalase (CAT) | AgNPs | Increase in α-helical content | Quenching of Trp and Tyr fluorescence, indicating conformational changes | CD, Fluorescence | rsc.org |

| Superoxide (B77818) Dismutase (SOD) | AgNPs | Slight decrease in α-helix, increase in β-sheet | Marginal changes | CD, Fluorescence | rsc.org |

| Bovine Serum Albumin (BSA) | AgNPs | Decrease in α-helical content | Change in Trp environment from hydrophobic to hydrophilic | CD, Fluorescence | researchgate.net |

| SilE protein | Ag+ ions | Random coil to α-helical folding | Formation of a defined tertiary structure | CD, NMR | oup.com |

The interaction with silver can have a dual effect on protein stability, leading to either stabilization or denaturation (unfolding). researchgate.netstackexchange.com The outcome depends on the specific protein, the nature of the silver species, and the conditions of the interaction.

Denaturation: In many cases, the interaction with silver nanoparticles can lead to a loss of secondary and tertiary structure, which is characteristic of denaturation. acs.orgresearchgate.net This unfolding can be driven by strong interactions that disrupt the native intramolecular bonds. For example, the interaction of silver with hemoglobin leads to partial unfolding, which contributes to the formation of the bioconjugate. acs.org

Influence of Environmental Factors on Silver-Protein Interactions

The stability and nature of the interaction between silver species, particularly silver nanoparticles (AgNPs), and proteins are significantly influenced by environmental conditions such as pH and temperature. These factors can alter the surface charge of both the nanoparticles and the proteins, as well as the thermodynamics of their binding, ultimately affecting the formation and characteristics of the protein corona.

pH Dependence of Protein-Silver Stability

The pH of the surrounding medium plays a critical role in the stability of silver-protein complexes by influencing the surface charge of both the silver nanoparticles and the protein molecules. The stability of unconjugated AgNPs is highly pH-dependent; as the environment becomes more acidic, the negative zeta potential of AgNPs decreases, leading to reduced electrostatic repulsion and increased aggregation. acs.org For instance, the zeta potential of unconjugated AgNPs can decrease from -60 mV in a neutral to alkaline pH range (pH 7-10) to about -10 mV in a highly acidic environment (pH 2-3). acs.org

The formation of a protein corona, such as with bovine serum albumin (BSA), can dramatically alter this behavior. A BSA corona can provide enhanced electrostatic repulsion, effectively preventing AgNP aggregation in acidic environments. acs.org In acidic conditions below the isoelectric point of BSA (around pH 4), the BSA-AgNP conjugate exhibits a positive surface charge, reaching a plateau of approximately +30 mV at pH < 3. acs.org This protein layer protects the AgNP surface from dissolution and maintains colloidal stability over a wide pH range. acs.org Studies have shown that while unconjugated AgNPs aggregate significantly at low pH, BSA-coated AgNPs remain stable and can even show some deaggregation. acs.org

The pH also affects the interaction of silver ions with specific amino acid residues. For example, the binding of silver ions to histidine residues is pH-dependent. At physiological pH, neutral imidazole side-chains of histidine can bind silver ions. unifr.ch However, in an acidic environment (pH below 6), the imidazole ring becomes protonated, leading to a loss of binding affinity and the subsequent release of silver ions. unifr.ch

Table 1: Effect of pH on the Zeta Potential and Stability of Silver Nanoparticles

| Nanoparticle Type | pH Range | Zeta Potential (mV) | Stability Outcome |

| Unconjugated AgNPs | 7-10 | -60 | Stable |

| Unconjugated AgNPs | 2-3 | -10 | Aggregation |

| BSA-Coated AgNPs | >7 | -40 | Stable |

| BSA-Coated AgNPs | <3 | +30 | Stable |

Temperature Effects on Interaction Dynamics

Temperature influences the kinetics and thermodynamics of silver-protein interactions. The nature of the quenching mechanism, which describes how the fluorescence of a protein is decreased upon binding to a quencher like AgNPs, can be temperature-dependent. An increase in the Stern-Volmer quenching constant (KSV) with rising temperature typically indicates a dynamic quenching process, where interactions are transient. acs.orgrsc.org Conversely, a decrease in KSV with increasing temperature suggests static quenching, indicative of the formation of a stable ground-state complex. acs.orgrsc.org

For example, the interaction between citrate-capped AgNPs and human serum albumin (HSA) shows dynamic quenching across a temperature range of 20-60 °C. acs.org However, for curcumin-stabilized AgNPs (Cur-AgNPs), the interaction with HSA is predominantly static, although dynamic quenching is observed at lower temperatures (20-30 °C). acs.org The interaction of bovine hemoglobin with silver nanoparticles has also been shown to follow a dynamic quenching procedure. researchgate.net

Thermodynamic analysis reveals that the binding of proteins to AgNPs is often a spontaneous process, as indicated by a negative Gibbs free energy (ΔG⁰). rsc.org The enthalpy (ΔH⁰) and entropy (ΔS⁰) changes provide insight into the primary forces driving the interaction. For the AgNP-BSA system, positive values for both ΔH⁰ and ΔS⁰ suggest that hydrophobic interactions are the main driving force. nih.gov In contrast, another study on the same system concluded that hydrogen bonding and hydrophobic interactions were the major acting forces. rsc.org The binding constant (Kb) for the AgNP-BSA complex has been observed to decrease with increasing temperature, which is characteristic of the formation of a stable complex. rsc.org

Table 2: Thermodynamic Parameters for Bovine Serum Albumin (BSA) Interaction with Silver Nanoparticles at Different Temperatures

| Temperature (K) | Binding Constant (Kb) (M-1) | ΔG⁰ (kJ mol-1) | ΔH⁰ (kJ mol-1) | ΔS⁰ (J mol-1 K-1) |

| 298 | 2.45 (± 0.15) x 1012 | -70.71 | 132.89 | 683.21 |

| 303 | 1.12 (± 0.09) x 1012 | -74.13 | 132.89 | 683.21 |

| 310 | 0.53 (± 0.04) x 1012 | -78.85 | 132.89 | 683.21 |

| Data adapted from spectroscopic studies on AgNP-BSA interactions. rsc.org |

Cellular and Molecular Mechanisms of Silver-Protein Action (in vitro/biochemical context)

In a biochemical context, the interaction of silver species with proteins is a key driver of their cellular effects. These mechanisms involve the generation of reactive oxygen species, disruption of essential cellular components, and direct binding to and inhibition of specific proteins and enzymes.

Role of Reactive Oxygen Species (ROS) Generation in Biochemical Pathways

A primary mechanism of silver nanoparticle action is the induction of oxidative stress through the generation of reactive oxygen species (ROS), such as superoxide radicals (•O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). nih.govresearchgate.net The generation of ROS is thought to occur through multiple pathways. Silver ions (Ag⁺) released from the nanoparticles can participate in Fenton-like reactions, catalyzing the conversion of H₂O₂ to the highly reactive hydroxyl radical. nih.gov

This increase in intracellular ROS can overwhelm the cell's antioxidant defense systems, such as glutathione (B108866) (GSH), leading to a state of oxidative stress. mdpi.comchemisgroup.us The elevated ROS levels can then cause widespread damage to vital biomolecules. nih.govnih.gov This includes lipid peroxidation, which damages cell membranes, and protein carbonylation, which leads to protein dysfunction. mdpi.comresearchgate.net The generation of ROS is a crucial indicator of the cytotoxic effects exerted by nanoparticles. dovepress.com Studies have shown a direct correlation between AgNP exposure, increased ROS levels, and subsequent cellular damage, including mitochondrial dysfunction and apoptosis. mdpi.comnih.gov

Disruption of Cellular Components and Macromolecule Synthesis

The oxidative stress induced by silver-protein interactions, along with the direct action of silver ions, leads to the disruption of various cellular components and the inhibition of essential macromolecule synthesis. mdpi.com The cell membrane is a primary target, where silver ions can interact with sulfur-containing proteins, leading to increased membrane permeability and eventual rupture. mdpi.comfrontiersin.org

Mitochondria are also significantly affected. AgNPs can enter the mitochondria and disrupt the electron transport chain, impairing respiratory function and reducing ATP production. frontiersin.org This mitochondrial damage is a key factor in AgNP-induced apoptosis. nih.gov

Binding to Specific Intracellular Proteins and Enzymes (e.g., tubulin, STAT3)

Silver nanoparticles can exert specific effects by binding to and altering the function of key intracellular proteins and enzymes. The cytoskeleton, which is crucial for cell structure, transport, and division, is a notable target. Silver nanoparticles have been shown to bind to major cytoskeletal proteins, including tubulin and actin. researchgate.netrsc.org This binding can cause conformational changes in these proteins and lead to the depolymerization of microtubules, affecting cellular processes like neurite outgrowth. researchgate.netmdpi.com While both proteins can bind to AgNPs, some studies suggest that actin has a higher propensity for binding than tubulin. researchgate.net

Signal Transducer and Activator of Transcription 3 (STAT3) is another important protein target. STAT3 is a transcription factor that plays a significant role in cell growth and survival, and its overexpression is linked to many cancers. mdpi.com Molecular docking studies have predicted a strong interaction between silver nanoparticles and the STAT3 protein. mdpi.comscilit.com The inhibition of STAT3 by silver nanoparticles has shown promise in cancer research, as it can hinder tumor progression by affecting pathways related to angiogenesis and apoptosis resistance. mdpi.com

The interaction is not limited to structural proteins and transcription factors. Silver ions are known to have a high affinity for the thiol groups (-SH) in cysteine residues of proteins. This allows them to interact with and inactivate a wide range of enzymes, particularly those involved in cellular respiration and metabolism, further contributing to their cytotoxic effects. nih.govmdpi.com

Modulation of Biochemical Pathways (e.g., lipid metabolism, NF-κB pathway)

The interaction of silver species with proteins can extend beyond structural and functional alterations to the modulation of complex intracellular signaling cascades. Silver nanoparticles (AgNPs), in particular, have been shown to influence key biochemical pathways, including those involved in lipid metabolism and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is central to inflammatory responses.

Metabolomic analyses have revealed that AgNPs can disrupt lipid metabolism. researchgate.net Specifically, they may interfere with the biosynthesis of unsaturated fatty acids and the metabolism of arachidonic acid. researchgate.net This disruption of lipid homeostasis is a significant finding, as lipids are crucial for membrane integrity, energy storage, and cell signaling. Furthermore, lipid peroxidation, a process initiated by oxidative stress from AgNP exposure, generates reactive byproducts like 4-hydroxynonenal (B163490) (4-HNE). mdpi.comnih.gov These byproducts can, in turn, affect cellular signaling; for instance, 4-HNE has been shown to prevent the activation and nuclear translocation of NF-κB, thereby impairing the cell's ability to mount a defense against oxidative stress. mdpi.com

The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. Research indicates that AgNPs can directly modulate this pathway. mdpi.com In some cellular contexts, such as in RAW264.7 macrophage cells, AgNPs induce the activation of the NF-κB pathway, leading to the subsequent upregulation of pro-inflammatory genes. mdpi.com This activation can be triggered by various upstream events, including the generation of reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and direct cell membrane damage. mdpi.com The activation of the NLRP3 inflammasome, a component of the innate immune system, by AgNPs is also linked to the NF-κB signaling cascade. researchgate.netmdpi.comconsensus.app Conversely, as mentioned, byproducts of AgNP-induced lipid peroxidation can inhibit NF-κB, highlighting the complex and context-dependent nature of silver's interaction with this pathway. mdpi.com

| Pathway | Effect of Silver Species (AgNPs) | Key Mediators/Observations |

| Lipid Metabolism | Disruption/Dysregulation | - Interference with unsaturated fatty acid biosynthesis. researchgate.net- Alteration of arachidonic acid metabolism. researchgate.net- Increased levels of lipid peroxidation byproducts (e.g., MDA, 4-HNE). mdpi.comnih.gov |

| NF-κB Pathway | Activation or Inhibition (Context-Dependent) | - Activation: Upregulation of pro-inflammatory genes. mdpi.com- Activation Triggers: ROS, ER stress, membrane damage, NLRP3 inflammasome activation. mdpi.comconsensus.app- Inhibition: Lipid peroxidation products (4-HNE) can prevent NF-κB activation and nuclear translocation. mdpi.com |

| Wnt/β-catenin Pathway | Modulation | - Increased expression of β-catenin and the Snail protein, markers associated with epithelial-to-mesenchymal transition (EMT). mdpi.com |

Computational and Theoretical Modeling of Silver-Protein Interfacial Phenomena

To elucidate the intricate interactions at the silver-protein interface at an atomic level, experimental methods are increasingly supplemented by computational and theoretical modeling. mdpi.comcecam.org These in-silico techniques provide unparalleled insight into the dynamic processes of protein adsorption, conformational changes, and binding thermodynamics that are often difficult to capture through empirical observation alone. cecam.orgnih.gov Multiscale modeling approaches, which combine different levels of theoretical detail, are particularly powerful for bridging the vast time and length scales involved, from the quantum behavior of individual atoms to the collective dynamics of protein corona formation on a nanoparticle surface. mdpi.comchemrxiv.orgnih.gov These computational studies are critical for designing novel silver-based nanomaterials for applications such as biosensors and for understanding the fundamental bio-nano interactions that govern their biological fate. chemrxiv.org

Molecular Dynamics Simulations of Protein Adsorption

Molecular Dynamics (MD) simulations have become an indispensable tool for visualizing the dynamic process of protein adsorption onto silver surfaces. mdpi.com These simulations model the movement of every atom in the system over time, governed by a set of physical laws known as a force field.

All-atom MD simulations, while computationally intensive, offer high-resolution views of how proteins approach, land on, and rearrange on a silver nanoparticle (AgNP). nih.govacs.org Studies on the adsorption of peptides like ovispirin-1 onto AgNPs have revealed a generalized three-stage process for hydrophilic surfaces:

Diffusion: The protein diffuses through the solvent to the nanoparticle surface. acs.orgnih.gov

Initial Landing: The protein makes its first contact with the surface, often mediated by hydrophilic residues. acs.orgnih.gov

Final Attachment: The protein undergoes conformational changes to maximize its contact area and optimize its interaction with the silver surface. mdpi.com

These simulations show that factors such as nanoparticle size influence the adsorption dynamics; smaller AgNPs lead to faster adsorption and a denser, more heterogeneously packed peptide corona. mdpi.comacs.orgnih.gov However, the large system sizes and long timescales associated with protein conformational changes present significant challenges for all-atom MD. nih.govacs.org To overcome this, coarse-grained (CG) models, which group atoms into larger pseudo-atoms, and other enhanced sampling techniques are often employed to make these complex simulations computationally feasible. mdpi.comnih.gov

Force Field Parameterization for Silver-Protein Systems

The accuracy of classical Molecular Dynamics (MD) simulations is fundamentally dependent on the quality of the force field used. nih.gov A force field is a set of mathematical functions and associated parameters that describe the potential energy of the system's atoms. For simulations involving metal ions or surfaces, standard biomolecular force fields often require specific parameterization to accurately capture the unique interaction physics. mdpi.com

The process of parameterizing a force field for silver-protein systems involves carefully tuning non-bonded interaction parameters to reproduce experimentally known data, such as binding constants or solvation free energies. mdpi.comnih.gov For instance, researchers have developed specific non-bonded fix (NBFIX) parameters for the CHARMM36m force field to correctly model the interaction strength and distance between silver(I) ions (Ag⁺) and the sulfur-containing (methionine) and nitrogen-containing (histidine) amino acid residues, which are key binding sites in proteins. mdpi.com

A significant challenge in this area is accounting for polarization effects, where the charge distribution of an atom or surface changes in response to its environment. nih.govkarazin.ua Standard force fields are typically "additive" or non-polarizable. nih.gov To address this, polarizable force fields for silver have been developed using models like the Drude oscillator or rigid rod models, which represent induced polarization through charge-carrying virtual sites. karazin.uaresearchgate.net These advanced force fields provide a more physically accurate representation of the attractive forces at the silver-protein interface. karazin.uaresearchgate.net

| Force Field/Model | System | Parameterization Goal | Key Findings |

| CHARMM36m with NBFIX | Silver(I) ion with Methionine/Histidine | Reproduce experimental binding constants. mdpi.com | Standard parameters underestimate interaction strength; new NBFIX parameters provide accurate binding affinity and structure. mdpi.com |

| Polarizable FF (Rigid Rod Model) | Silver Nanoparticle (AgNP) in water | Accurately model polarization effects at the interface. karazin.ua | Polarization significantly structures the interfacial water layers and enhances attraction with positive ions. karazin.uaresearchgate.net |

| INTERFACE/CHARMM36 | Protein on Silver Surface | Model bio-nano interface phenomena. nih.govacs.org | Requires rigorous parameterization to avoid inconsistencies. nih.govacs.org |

Core-Shell Models for Optical and Biophysical Properties

Core-shell nanoparticles, which consist of a core of one material and a shell of another, offer a high degree of tunability for optical and biophysical properties. researchgate.net In the context of silver-protein systems, theoretical models are used to understand and predict how this structure influences the nanoparticle's behavior, particularly its interaction with light.

The optical properties of silver-gold (Ag@Au) or gold-silver (Au@Ag) core-shell nanoparticles are often modeled using extended Mie theory or Finite-Difference Time-Domain (FDTD) simulations. researchgate.netacs.org These models calculate the efficiency of light absorption and scattering at different wavelengths. researchgate.net The key advantage of the core-shell structure is the ability to tune the localized surface plasmon resonance (LSPR)—the collective oscillation of electrons that gives plasmonic nanoparticles their intense colors and unique optical properties. researchgate.netacs.org By varying the core size and shell thickness, the LSPR peak can be shifted across the electromagnetic spectrum. researchgate.netresearchgate.net

These models are crucial for designing nanoparticles for specific applications. For example, in biosensing, the LSPR is highly sensitive to the local refractive index, which changes when proteins bind to the nanoparticle surface. acs.org Theoretical models help to optimize the core-shell dimensions to maximize this sensitivity. acs.org Similarly, for photothermal applications, models can predict how the composition (e.g., alloy vs. core-shell) affects heat generation, showing that anisotropic core-shell nanoparticles are efficient photothermal sources. acs.org These computational tools provide essential physical insights for the development of tailored plasmonic nanostructures for a variety of biophysical applications. acs.org

Functional Implications and Research Applications of Silver Protein Systems

Protein Detection and Quantification Methodologies Utilizing Silver Chemistry

The high sensitivity of silver-based detection has made it a cornerstone in proteomics research, allowing for the visualization and quantification of minute amounts of proteins.

Silver Staining in Polyacrylamide Gel Electrophoresis (SDS-PAGE, 2D-PAGE)

Silver staining is a widely employed technique for detecting proteins separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and two-dimensional polyacrylamide gel electrophoresis (2D-PAGE). abcam.comnih.gov Its popularity stems from its remarkable sensitivity, which is 20 to 200 times greater than that of traditional Coomassie Brilliant Blue staining, enabling the detection of protein quantities as low as the nanogram or even sub-nanogram level. abcam.comnih.govsigmaaldrich.cn

The fundamental principle of silver staining involves the binding of silver ions to proteins, followed by the reduction of these ions to metallic silver, which forms a visible image. nih.gov The process typically involves several key steps: fixation, sensitization, silver impregnation, and development. abcam.comnih.gov Fixation immobilizes the proteins within the gel matrix and removes interfering substances. abcam.com Sensitization, often using agents like sodium thiosulfate, enhances the efficiency and contrast of the staining. abcam.com The gel is then impregnated with a solution of silver nitrate (B79036) or an ammoniacal silver complex. nih.govconductscience.com Finally, a developing solution, commonly containing formaldehyde (B43269), reduces the protein-bound silver ions to form dark, visible bands or spots. abcam.comconductscience.com

The interaction between silver ions and proteins is influenced by the amino acid composition, with the strongest interactions occurring with carboxylic acid groups (aspartate and glutamine), imidazole (B134444) groups (histidine), sulfhydryl groups (cysteine), and amine groups (lysine). abcam.com The color of the stained proteins can vary from black to brown or even yellowish, which is attributed to the diffractive scattering of light by silver grains of different sizes. abcam.comresearchgate.net

Two primary methods of silver staining exist: acidic and alkaline. abcam.comsigmaaldrich.cn Acidic methods utilize a weakly acidic silver nitrate solution for impregnation and an alkaline formaldehyde solution for development, and are generally used for acidic proteins. abcam.com Conversely, alkaline methods employ a silver diamine complex in an alkaline environment for impregnation, followed by development in an acidic formaldehyde solution, which is suitable for basic proteins. abcam.com

While highly sensitive, traditional silver staining protocols that use glutaraldehyde (B144438) or formaldehyde for fixation can chemically cross-link proteins, which can interfere with subsequent analysis by mass spectrometry (MS). sigmaaldrich.cnthermofisher.com However, several MS-compatible silver staining protocols have been developed that minimize or eliminate the use of these cross-linking agents, allowing for the successful excision and analysis of protein spots. nih.govresearchgate.netrockefeller.edu

Silver-Binding Assays for Protein Concentration Determination

Beyond gel staining, silver-binding principles have been adapted for the quantitative determination of protein concentration in solution. These assays offer high sensitivity, capable of measuring protein amounts in the nanogram range. nih.govgoogle.com One such assay involves treating proteins with glutaraldehyde, which facilitates their ability to bind silver. nih.gov The subsequent addition of an ammoniacal silver solution leads to color development that is proportional to the protein concentration and can be measured spectrophotometrically. nih.gov

To enhance the reproducibility and sensitivity of these assays, sodium dodecyl sulfate (B86663) (SDS) is often included to prevent protein loss to labware. nih.gov Different formulations have been developed to balance sensitivity with tolerance to interfering substances commonly found in protein buffers. nih.gov For instance, the inclusion of both SDS and Tween 20 can produce steep dose-response curves for precise measurements, while using SDS alone increases the assay's tolerance to various buffer components. nih.gov

These highly sensitive silver-binding assays have proven particularly useful in clinical settings, such as for the accurate quantification of total protein in very small volumes of cerebrospinal fluid. nih.govnih.gov The method has shown less protein-to-protein variation compared to other common techniques like the Coomassie Blue dye-binding assay and can accurately quantify a range of proteins including albumin, globulins, transferrin, and hemoglobin. nih.gov

Enhancements in Sensitivity and Resolution for Proteomic Analysis

The exceptional sensitivity of silver staining has significantly advanced proteomic analysis by enabling the detection of low-abundance proteins that would be missed by less sensitive methods. abcam.comresearchgate.net This enhanced detection capability is crucial for comparative proteomics, where subtle changes in protein expression between different biological samples are investigated. embrapa.br The ability to visualize a greater number of protein spots on a 2D gel provides a more comprehensive proteomic profile. embrapa.br

Various modifications to silver staining protocols have been developed to optimize sensitivity, reduce background staining, and improve compatibility with mass spectrometry. nih.govresearchgate.net These optimized protocols are essential for identifying proteins from faint spots on a gel. researchgate.net The detection limits of some silver staining methods are in the low femtomole range (subnanogram), making it one of the most sensitive non-radioactive visualization techniques available for proteomics. researchgate.net

However, it is important to note that the resolution and effectiveness of silver staining can be influenced by the specific organism and tissue being studied. embrapa.br In some cases, other staining methods like Coomassie Brilliant Blue may yield a higher number of detectable spots and differentially expressed proteins, highlighting the importance of optimizing staining protocols for specific research applications. embrapa.br Despite this, for many proteomic studies, the superior sensitivity of silver staining remains a key advantage for achieving a deep and detailed analysis of the proteome. researchgate.net

Biocatalytic and Biotechnological Applications

The interaction between silver and proteins extends beyond detection, offering promising avenues in biocatalysis and biotechnology. The immobilization of enzymes on silver-based materials and the development of silver-protein conjugates for biosensing are key areas of research.

Enzyme Immobilization and Activity Modulation by Silver-Protein Interactions

Immobilizing enzymes on solid supports is a critical strategy for improving their stability, reusability, and applicability in industrial processes. researchgate.netresearchgate.nettmkarpinski.com Silver nanoparticles (AgNPs) have emerged as an effective matrix for enzyme immobilization due to their high surface-area-to-volume ratio and biocompatibility. researchgate.netmdpi.com Enzymes can be attached to AgNPs through various mechanisms, including physical adsorption and covalent bonding. d-nb.infofortunejournals.com

The interaction between enzymes and AgNPs can modulate enzymatic activity. In some cases, immobilization on AgNPs can lead to a partial loss of initial enzyme activity. d-nb.info For example, the physical and direct covalent immobilization of alcohol dehydrogenase on AgNPs resulted in a significant decrease in activity. d-nb.info However, using a cross-linker like glutaraldehyde can improve the retention of enzyme activity. d-nb.info Studies have shown that the immobilization of enzymes like trypsin on AgNPs can be achieved without cross-linking agents, with the immobilized enzyme retaining a significant portion of its activity and demonstrating improved stability at higher temperatures. researchgate.netresearchgate.net

The nature of the interaction and its effect on enzyme conformation and activity are subjects of ongoing research. Spectroscopic studies have shown that the binding of enzymes to AgNPs can lead to conformational changes in the protein structure. d-nb.info The surface chemistry of the AgNPs and the use of spacer arms can also influence the orientation and accessibility of the immobilized enzyme's active site, thereby affecting its catalytic efficiency. mdpi.com For instance, the use of flexible spacer arms can enhance enzyme accessibility to its substrate. mdpi.com

The immobilization of enzymes on silver surfaces, not just nanoparticles, has also been investigated. Techniques like near-edge X-ray absorption fine structure (NEXAFS) spectroscopy have been used to characterize the immobilization process and identify factors that can lead to imperfect immobilization, such as oxidation of the surface. acs.org

Biosensing Platforms based on Silver-Protein Conjugates

Silver-protein conjugates are at the forefront of developing highly sensitive and selective biosensing platforms. These biosensors leverage the unique optical and electrochemical properties of silver nanoparticles, which can be modulated by the binding of specific proteins or target analytes. nih.govnih.gov

One prominent application is in the development of localized surface plasmon resonance (LSPR) biosensors. nih.govmdpi.com LSPR is an optical phenomenon exhibited by noble metal nanoparticles where the collective oscillation of conduction electrons creates a strong absorption band. mdpi.com The peak wavelength of this absorption is highly sensitive to changes in the local refractive index, such as those caused by the binding of proteins to the nanoparticle surface. nih.gov This principle has been used to create label-free biosensors for detecting various biomarkers. For example, a biosensor based on a triangular silver nanoparticle array has been developed for the detection of the p53 tumor suppressor protein in serum. nih.gov